2-Acetoxy-3',4'-dichlorobenzophenone
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Overview
Description
2-Acetoxy-3’,4’-dichlorobenzophenone is an organic compound with the molecular formula C15H10Cl2O3. It is a derivative of benzophenone, where the acetoxy group is attached to the second carbon of the benzene ring, and two chlorine atoms are attached to the third and fourth carbons of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-3’,4’-dichlorobenzophenone typically involves the acylation of 3,4-dichlorobenzoyl chloride with phenol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
3,4-dichlorobenzoyl chloride+phenolpyridine2-Acetoxy-3’,4’-dichlorobenzophenone
Industrial Production Methods
In an industrial setting, the production of 2-Acetoxy-3’,4’-dichlorobenzophenone may involve large-scale acylation reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-3’,4’-dichlorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols or hydrocarbons
Substitution: Various substituted benzophenones
Scientific Research Applications
2-Acetoxy-3’,4’-dichlorobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Acetoxy-3’,4’-dichlorobenzophenone involves its interaction with molecular targets such as enzymes and proteins. The acetoxy group can undergo hydrolysis to form the corresponding phenol, which can then interact with active sites on enzymes, leading to inhibition or activation of enzymatic activity. The chlorine atoms on the benzene ring can also participate in interactions with molecular targets, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Acetoxy-2’,4’-dichlorobenzophenone
- 4,4’-Dichlorobenzophenone
- 2,4-Dichlorobenzophenone
Uniqueness
2-Acetoxy-3’,4’-dichlorobenzophenone is unique due to the specific positioning of the acetoxy and chlorine groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Biological Activity
2-Acetoxy-3',4'-dichlorobenzophenone (CAS No. 890098-84-7) is an organic compound classified as an aryloxy ketone. Its structure features a benzophenone core with acetoxy and dichloro substituents, which may enhance its biological activity. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in pharmacology and material science.
The synthesis of this compound typically involves the acetylation of 2-hydroxy-3',4'-dichlorobenzophenone using acetic anhydride in the presence of a catalyst such as pyridine. This process yields a compound with distinct chemical properties due to the presence of electron-withdrawing chlorine atoms and the acetoxy group, which can influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzophenones can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .
Anticancer Activity
Several studies have investigated the anticancer properties of benzophenone derivatives. The presence of the acetoxy group may enhance cytotoxicity against cancer cell lines by triggering apoptosis through mitochondrial pathways. For example, compounds with similar structures have demonstrated selective cytotoxicity against cancer cells while sparing normal cells, indicating a promising therapeutic index .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cell lines | |
Cytotoxicity | Selective toxicity towards cancer cells |
The biological mechanisms underlying the activity of this compound are multifaceted:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Research suggests that it can induce cell cycle arrest, particularly in the sub-G1 phase, which is associated with apoptosis .
- Protein Interaction : The compound's interaction with specific cellular proteins and enzymes may modulate signaling pathways involved in cell survival and proliferation.
Case Studies
A notable study examined various benzophenone derivatives' effects on human cancer cell lines. It was found that modifications to the structure significantly impacted their biological activity. Specifically, compounds with acetoxy groups displayed enhanced cytotoxicity compared to their non-acetylated counterparts . Another investigation highlighted the potential for these compounds to serve as lead candidates in drug development due to their favorable pharmacological profiles.
Pharmaceutical Development
Given its promising biological activities, this compound is being explored as a precursor in synthesizing new pharmaceutical compounds. Its ability to induce apoptosis and inhibit cell growth makes it a candidate for further development as an anticancer agent.
Material Science
In addition to its biological applications, this compound is also being investigated for its potential use in material science, particularly in developing new polymers or specialty chemicals due to its unique chemical properties.
Properties
IUPAC Name |
[2-(3,4-dichlorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c1-9(18)20-14-5-3-2-4-11(14)15(19)10-6-7-12(16)13(17)8-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYADEPVHJQDIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641601 |
Source
|
Record name | 2-(3,4-Dichlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-84-7 |
Source
|
Record name | 2-(3,4-Dichlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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